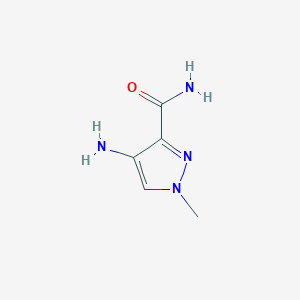

4-amino-1-methyl-1H-pyrazole-3-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-2-3(6)4(8-9)5(7)10/h2H,6H2,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAKWMDYLMOHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424500 | |

| Record name | 4-amino-1-methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3920-40-9 | |

| Record name | 4-Amino-1-methyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3920-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-1-methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-1-methyl-1H-pyrazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-amino-1-methyl-1H-pyrazole-3-carboxamide Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-amino-1-methyl-1H-pyrazole-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1][2] This guide provides a comprehensive overview of the prevalent synthetic strategies for accessing this vital heterocyclic motif and its derivatives. We will delve into the mechanistic underpinnings of key transformations, offer detailed experimental protocols, and present comparative data to inform methodological choices. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of the synthesis of these important compounds.

Introduction: The Significance of the Pyrazole Core

The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The specific substitution pattern of this compound is of particular interest as it serves as a versatile platform for creating potent and selective inhibitors of various protein kinases, which are crucial targets in oncology and immunology.[1][2][4] For instance, derivatives of this scaffold have shown potent activity against Fms-like receptor tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[1][2][5]

The strategic placement of the amino group at the C4 position and the carboxamide at C3 allows for diverse functionalization, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. This guide will primarily focus on two robust and widely adopted synthetic routes: the reduction of a 4-nitro intermediate and the direct amination of a 4-halo precursor.

Primary Synthetic Strategy: The Nitro Intermediate Route

This is arguably the most common and well-established pathway to the target scaffold. It relies on the synthesis of a stable, crystalline intermediate, 4-nitro-1-methyl-1H-pyrazole-3-carboxylic acid, which is then elaborated into the final product. The causality behind this multi-step approach lies in the high reliability and scalability of each individual transformation.

Synthesis of the Pyrazole Ring

The initial challenge is the construction of the substituted pyrazole ring. A frequent starting point is 4-nitropyrazole-3-carboxylic acid.[6] This precursor can be synthesized from 3(5)-methyl-1H-pyrazole through established nitration procedures.[6]

N-Methylation of the Pyrazole Ring

With the core ring system in hand, the next critical step is the regioselective methylation of the pyrazole nitrogen. The reaction of 4-nitro-3(5)-pyrazolecarboxylic acid with methylating agents can yield a mixture of isomeric products (1-methyl-4-nitro-3-pyrazolecarboxylic acid and 1-methyl-4-nitro-5-pyrazolecarboxylic acid).[7] The choice of methylating agent and reaction conditions is therefore crucial to maximize the yield of the desired N1-methyl isomer.

Amide Bond Formation

The carboxylic acid at the C3 position is then converted to the desired carboxamide. This is a standard transformation in organic synthesis. The carboxylic acid is first activated, typically by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF.[1] The resulting activated species is then reacted with the desired amine to furnish the 1-methyl-4-nitro-1H-pyrazole-3-carboxamide derivative.[1][8]

Reduction of the Nitro Group

The final and pivotal step in this sequence is the reduction of the nitro group at the C4 position to the primary amine. This transformation introduces the key amino functionality. Several reducing agents can be employed, and the choice often depends on the presence of other functional groups in the molecule.

-

Catalytic Hydrogenation: Hydrogen gas in the presence of a palladium catalyst (Pd/C) is a clean and efficient method.

-

Metal-based Reductants: Reagents like tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid are also effective.

-

Other Methods: Sodium dithionite has also been successfully used for this reduction.[3]

The overall synthetic workflow for this strategy is depicted below.

Caption: Synthetic workflow via the nitro intermediate route.

Alternative Strategy: Direct C-N Coupling

An alternative and more convergent approach involves the direct formation of the C4-N bond on a pre-formed 4-halopyrazole ring. This strategy can be advantageous as it avoids the use of nitrating agents and the subsequent reduction step. The key transformations are transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[4][9]

Synthesis of the 4-Halopyrazole Intermediate

This route begins with the synthesis of a 1-methyl-4-halo-1H-pyrazole-3-carboxamide. The halogen, typically bromine or iodine, serves as a handle for the subsequent C-N bond formation.

Palladium or Copper-Catalyzed Amination

The C4-amino group is installed using a palladium or copper-catalyzed cross-coupling reaction.[4][9]

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and widely used method for forming C-N bonds.[4] It typically involves a palladium catalyst (e.g., Pd(dba)₂), a suitable phosphine ligand (e.g., tBuDavePhos), and a base. The choice of ligand is critical for the efficiency of the reaction.[4]

-

Copper-Catalyzed Amination (Ullmann Condensation): Copper(I) iodide (CuI) can also mediate this coupling, particularly for alkylamines that may be challenging substrates for palladium catalysis.[4][9]

The choice between palladium and copper catalysis often depends on the specific amine being coupled. For instance, CuI-mediated reactions have been shown to be effective for alkylamines possessing a β-hydrogen.[4][9]

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Compound 1-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide - Chemdiv [chemdiv.com]

- 9. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 4-amino-1-methyl-1H-pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of 4-amino-1-methyl-1H-pyrazole-3-carboxamide, a key heterocyclic building block in medicinal chemistry. Drawing from available data on the compound and its close structural analogs, this document outlines its physicochemical properties, spectroscopic and chromatographic characterization methods, and discusses its relevance in the synthesis of pharmacologically active molecules.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a foundational motif in medicinal chemistry, present in a wide array of compounds with diverse biological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties. The subject of this guide, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for oncological applications. Its strategic placement of amino and carboxamide functional groups on the N-methylated pyrazole core allows for versatile chemical modifications, making a thorough understanding of its characterization essential for its effective use in drug discovery pipelines.

Physicochemical Properties

A foundational aspect of characterizing any chemical entity is the determination of its physicochemical properties. These parameters are critical for predicting its behavior in various experimental and physiological settings, including solubility, stability, and membrane permeability.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₄O | PubChem[1] |

| Molecular Weight | 140.14 g/mol | PubChem[1] |

| CAS Number | 3920-40-9 | PubChem[1] |

| Predicted Melting Point | 141.72 °C | Chemchart[2] |

| Predicted Water Solubility | 20040.7 mg/L | Chemchart[2] |

Note: The melting point and water solubility are predicted values. For comparison, the structurally similar compound 4-amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide has a reported melting point of 98-101 °C.[3][4]

Synthesis and Purification

While a specific, detailed synthetic protocol for this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methods for pyrazole ring formation. A common and effective route involves the condensation of a β-ketonitrile with a hydrazine derivative.

Conceptual Synthetic Workflow

A plausible synthetic route would begin with a Claisen condensation to form a β-ketonitrile, followed by cyclization with methylhydrazine. Subsequent functional group manipulations would then lead to the target compound.

Caption: Conceptual workflow for the synthesis of this compound.

Purification: Purification of the final product would likely involve recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield a crystalline solid. The purity of the compound would then be assessed by the analytical techniques described below.

Spectroscopic and Chromatographic Characterization

A multi-faceted analytical approach is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of organic molecules. Both ¹H and ¹³C NMR should be employed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the N-methyl protons, the amine protons, and the carboxamide protons. The chemical shifts will be influenced by the electronic environment of each proton. For instance, the pyrazole ring proton will likely appear in the aromatic region, while the N-methyl protons will be a sharp singlet in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon of the carboxamide, the carbons of the pyrazole ring, and the N-methyl carbon.

Experimental Considerations:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for polar compounds containing exchangeable protons (NH₂), as it allows for the observation of these protons.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm).

-

Rationale: The combination of ¹H and ¹³C NMR, along with 2D techniques such as COSY and HSQC, allows for the complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Data:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (140.14 m/z) is expected. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. For example, cleavage of the carboxamide group may be observed.

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound.

A Self-Validating HPLC Protocol:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to the moderate polarity of the analyte.

-

Mobile Phase: A gradient elution is recommended to ensure the separation of any potential impurities with a wide range of polarities.

-

Solvent A: 0.1% Formic acid in water. The acid improves peak shape for the basic amine functionality.

-

Solvent B: Acetonitrile or Methanol.

-

Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by a UV-Vis scan of the compound (likely in the range of 254-280 nm).

-

Validation: The method should be validated for linearity, precision, and accuracy using a certified reference standard if available. The peak purity can be assessed using a photodiode array (PDA) detector.

Caption: A typical workflow for the HPLC analysis of this compound.

Biological Significance and Applications

While the direct biological activity of this compound is not extensively reported, its primary significance lies in its role as a key building block for the synthesis of potent kinase inhibitors.

Role in Kinase Inhibitor Synthesis

This pyrazole derivative is a common starting material for the synthesis of compounds targeting Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[5][6] The 4-amino group provides a reactive handle for the introduction of various heterocyclic substituents, which can interact with the hinge region of the kinase domain. The 3-carboxamide group can be modified to interact with the solvent-exposed region of the ATP-binding pocket.

Caption: The role of this compound as a precursor to FLT3 kinase inhibitors.

Safety and Handling

Potential Hazards:

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[4]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its characterization relies on a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive framework for its characterization based on established analytical principles and data from closely related analogs. Researchers and drug development professionals should utilize these methodologies to ensure the quality and integrity of this important synthetic intermediate.

References

- 1. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide 96 139756-02-8 [sigmaaldrich.com]

- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]

Spectroscopic Characterization of 4-amino-1-methyl-1H-pyrazole-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted pyrazole ring, is a common scaffold in a variety of biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in molecular interactions. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, addressing the core principles behind the expected spectral features.

A Note on Data Origin: As of the compilation of this guide, publicly accessible, peer-reviewed experimental spectroscopic data for this compound is limited. Therefore, the nuclear magnetic resonance (NMR) and infrared (IR) spectral data presented herein are predicted based on established computational models and validated through comparative analysis with structurally related pyrazole derivatives. This approach provides a robust framework for interpreting experimentally acquired data.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound, with the IUPAC systematic numbering, is presented below. The unique arrangement of substituents on the pyrazole ring gives rise to a distinct spectroscopic fingerprint.

Structure of this compound

discovery of pyrazole carboxamide compounds in medicinal chemistry

An In-depth Technical Guide to the Discovery of Pyrazole Carboxamide Compounds in Medicinal Chemistry

Abstract

The pyrazole carboxamide scaffold represents one of the most versatile and enduring "privileged structures" in modern medicinal chemistry. Its unique combination of synthetic accessibility, metabolic stability, and rich three-dimensional topology allows it to serve as a foundational core for targeting a vast array of biological entities, from enzymes and G-protein coupled receptors (GPCRs) to kinases and allosteric sites. This technical guide, intended for researchers and drug development professionals, eschews a conventional review format. Instead, it presents a narrative journey through landmark case studies, each illustrating a distinct chapter in the evolution of this remarkable scaffold. We will deconstruct the strategic rationale behind the discovery of blockbuster drugs and pivotal research compounds, providing not just the "what" but the critical "why" that drove experimental design, lead optimization, and synthetic strategy.

Part 1: The Blockbuster Template - Selective COX-2 Inhibition and the Celecoxib Story

The story of the pyrazole carboxamide scaffold's rise to prominence is inextricably linked with the development of selective COX-2 inhibitors. This chapter serves as a foundational case study in rational drug design, where a clear biochemical hypothesis paved the way for a multi-billion dollar drug class.

The Scientific Premise: A Tale of Two Isoforms

In the early 1990s, the discovery of two distinct cyclooxygenase (COX) isoforms revolutionized the understanding of nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

-

COX-1: A constitutively expressed enzyme responsible for producing homeostatic prostaglandins that protect the gastrointestinal tract and mediate platelet aggregation.[2]

-

COX-2: An inducible enzyme, significantly upregulated at sites of inflammation, that is the primary mediator of inflammatory prostaglandins.[1][2]

This dichotomy presented a compelling therapeutic hypothesis: selectively inhibiting COX-2 would deliver potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing the severe gastrointestinal side effects of traditional NSAIDs.[1]

From Lead to Legend: The Structure-Activity Relationship (SAR) of Diaryl Heterocycles

The research team at G.D. Searle (later Pfizer) identified that a 1,5-diarylpyrazole core could serve as a template for selective COX-2 inhibitors.[3] The key to selectivity lay in exploiting a subtle difference between the two enzyme active sites: a valine residue in COX-2 creates a larger, more accommodating side pocket compared to the isoleucine at the equivalent position (523) in COX-1.[3]

The SAR campaign was guided by this structural insight, leading to the following critical discoveries for the 1,5-diarylpyrazole class:

-

Adjacent Aryl Rings: Two aromatic rings must be on adjacent positions of the central pyrazole ring for optimal COX-2 inhibition.[3]

-

The Selectivity "Anchor": A polar sulfonamide (SO₂NH₂) or methylsulfone (SO₂CH₃) group on the N1-phenyl ring was found to be essential.[2] This group anchors into the COX-2-specific side pocket, a binding interaction that is sterically hindered in COX-1.[1]

-

Potency and Lipophilicity: A trifluoromethyl (CF₃) group at the C3 position of the pyrazole provided superior potency and selectivity.[3]

This systematic optimization culminated in the discovery of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, later named Celecoxib .[3]

| Compound | C1-Phenyl Substituent | C5-Phenyl Substituent | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |

| Analog 1 | p-OCH₃ | p-CH₃ | 15 | 0.1 | 150 |

| Celecoxib | p-SO₂NH₂ | p-CH₃ | >100 | 0.04 | >2500 |

| Analog 2 | p-SO₂NH₂ | H | >100 | 0.2 | >500 |

Data synthesized from principles described in cited literature.[3]

Workflow & Mechanism of Action

The discovery process followed a now-classic medicinal chemistry workflow, from hypothesis to clinical candidate.

Caption: Celecoxib Discovery Workflow.

Celecoxib binds reversibly to the COX-2 enzyme, preventing arachidonic acid from entering the active site and being converted into inflammatory prostaglandin precursors.[1]

Experimental Protocol: Synthesis of Celecoxib

A common and fundamental approach for synthesizing the 1,5-diarylpyrazole core of Celecoxib involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][4]

Step 1: Synthesis of the 1,3-Diketone Intermediate

-

To a solution of 4'-methylacetophenone in a suitable solvent (e.g., toluene), add a strong base such as sodium methoxide.

-

Slowly add ethyl trifluoroacetate to the mixture at room temperature.

-

Stir the reaction for 12-24 hours until the formation of the intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with an aqueous acid (e.g., HCl) and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diketone. Purify via recrystallization or column chromatography.

Step 2: Cyclocondensation to Form the Pyrazole Ring

-

Dissolve the purified 1,3-diketone from Step 1 in ethanol.

-

Add an equimolar amount of (4-sulfamoylphenyl)hydrazine hydrochloride to the solution.

-

Heat the mixture to reflux for 4-8 hours. The reaction progress is monitored by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product, Celecoxib, will often precipitate out of solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield pure Celecoxib.[1][4]

Part 2: A Cautionary Tale for the CNS - The Rise and Fall of Rimonabant

The successful application of the pyrazole carboxamide core in Celecoxib inspired its exploration for other targets. The discovery of Rimonabant, a selective cannabinoid-1 (CB1) receptor antagonist, showcases the scaffold's adaptability but also serves as a critical lesson in the complexities of targeting the central nervous system (CNS).

The Scientific Premise: Targeting the Endocannabinoid System

The endocannabinoid system, particularly the CB1 receptor, is densely expressed in the brain and plays a crucial role in regulating appetite and energy balance.[5] The therapeutic hypothesis was that blocking the CB1 receptor could decrease appetite and food intake, offering a novel mechanism for treating obesity.[5][6] Rimonabant, developed by Sanofi-Aventis, was the first-in-class selective CB1 receptor blocker to be approved for this indication.[6]

Lead Identification and SAR

The lead compound, SR141716A (Rimonabant), is a diarylpyrazole carboxamide.[7] Structure-activity relationship studies revealed strict requirements for potent and selective CB1 antagonism:

-

N1-Substituent: A 2,4-dichlorophenyl group at the N1 position of the pyrazole ring is critical for high affinity.[8]

-

C3-Substituent: A carboxamide group at the C3 position, specifically linked to a piperidinyl ring, was found to be optimal.[7][8]

-

C5-Substituent: A para-substituted phenyl ring at the C5 position enhances potency. A 4-chlorophenyl group was chosen for Rimonabant.[7]

Interestingly, replacing the C5-chlorophenyl with an iodophenyl group produced a compound with utility as a SPECT ligand for in-vivo receptor imaging, demonstrating the scaffold's versatility for creating research tools.[8]

The Inevitable Downfall: On-Target Side Effects

Rimonabant was approved in Europe in 2006.[6] However, post-market surveillance and clinical trial data revealed a significant incidence of serious psychiatric side effects, including depression, anxiety, and suicidal ideation, in a subset of patients.[6] These adverse events were not off-target effects but were directly linked to the blockade of the CB1 receptor, which is also heavily involved in mood and emotional regulation. The drug was withdrawn worldwide in 2008, highlighting a crucial principle: even with a highly selective compound, modulating a biological target with broad physiological roles can lead to an unacceptable risk-benefit profile.[6][9]

Experimental Protocol: Synthesis of Rimonabant

The chemical synthesis of Rimonabant is well-documented and follows a multi-step process.[10][11]

Step 1: Diketo Ester Formation

-

Condense 4-chloro propiophenone with diethyl oxalate in the presence of a base (e.g., sodium ethoxide) to form the corresponding diketo ester intermediate.[11]

Step 2: Pyrazole Formation

-

React the diketo ester with 2,4-dichlorophenylhydrazine hydrochloride in a suitable solvent like ethanol under acidic catalysis.

-

Heat the mixture to reflux to facilitate the cyclocondensation reaction, forming the ethyl 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate.

Step 3: Saponification

-

Hydrolyze the ethyl ester to the corresponding carboxylic acid using a base like sodium hydroxide in an aqueous/alcoholic solution, followed by acidic workup.

Step 4: Amide Coupling

-

Activate the pyrazole-3-carboxylic acid from Step 3, for example, by converting it to the acyl chloride using thionyl chloride (SOCl₂).

-

React the activated acyl chloride with 1-aminopiperidine in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the final product, Rimonabant.[11]

Part 3: The Modern Era - A Privileged Scaffold for Kinase Inhibition

The pyrazole ring is a premier "privileged structure" for developing protein kinase inhibitors.[12][13] Its ability to form key hydrogen bonds with the kinase hinge region, combined with the diverse chemical space accessible from its substitution points, makes the pyrazole carboxamide an ideal starting point for targeting this critical enzyme class, which is often dysregulated in cancer and inflammatory diseases.[12][14]

The Kinase Opportunity: Targeting Aberrant Cell Signaling

Protein kinases regulate nearly all aspects of cell life by phosphorylating specific protein substrates.[12] Aberrant kinase activity is a hallmark of many cancers. Small molecules that can selectively block the ATP-binding site of a specific kinase offer a powerful therapeutic strategy.[13]

Case Study: Pyrazole-4-Carboxamides as Aurora Kinase Inhibitors

Aurora kinases A and B are critical regulators of cell division, and their abnormal expression is linked to chromosomal instability and cancer.[15] This has made them attractive targets for anticancer drug development. Recent studies have identified novel pyrazole-4-carboxamide analogues as potent dual inhibitors of Aurora A and B.[15]

Starting from a pyrazole-4-carboxamide hit, researchers performed systematic modifications to optimize potency and cellular activity.

-

SAR at R1 and R2: Studies have shown that bulky, electron-withdrawing substituents at certain positions of the scaffold are favored for inhibitory activity against Aurora A kinase.[16]

-

Mechanism of Action: Lead compounds, such as compound 6k from one study, were shown to inhibit the phosphorylation of downstream targets of Aurora A (Thr288) and Aurora B (Histone H3), confirming their on-target mechanism.[15]

-

Cellular Effect: These compounds effectively arrested the cell cycle at the G2/M phase and induced cell death, consistent with the biological role of Aurora kinases.[15]

| Target | IC₅₀ (nM) |

| Aurora A | 16.3 |

| Aurora B | 20.2 |

| HeLa (Cell line) | 430 |

| HepG2 (Cell line) | 670 |

Data from a study on pyrazole-4-carboxamide analogues.[15]

General Workflow for Kinase Inhibitor Discovery

The process of discovering a kinase inhibitor is a multi-stage funnel, designed to identify potent, selective, and drug-like molecules from millions of compounds.

Caption: Kinase Inhibitor Discovery Workflow.

Part 4: The New Frontier - Allosteric Modulation of mGluR5

While the previous examples focused on competitive, orthosteric inhibition (blocking the primary active site), the pyrazole carboxamide scaffold has also proven adept at a more subtle mechanism: allosteric modulation. This involves binding to a secondary, or allosteric, site on a receptor to fine-tune its response to the natural ligand.

The Scientific Premise: Fine-Tuning Glutamate Signaling

The metabotropic glutamate receptor 5 (mGluR5) is a GPCR that plays a key role in synaptic plasticity, learning, and memory. Its dysfunction is implicated in numerous CNS disorders, including schizophrenia and addiction.[17][18] Instead of directly activating or blocking the receptor, a Positive Allosteric Modulator (PAM) can potentiate, or enhance, the receptor's response to its endogenous ligand, glutamate. This offers a more nuanced therapeutic approach that preserves the natural patterns of neurotransmission.

Discovery of CDPPB: A Prototypical mGluR5 PAM

A breakthrough in this area came with the discovery of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) .[18] Identified through screening, CDPPB is a selective, brain-penetrant mGluR5 PAM.

-

Mechanism of Action: CDPPB binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. In the presence of glutamate, it potentiates the receptor's function by 4- to 5-fold.[17]

-

Therapeutic Potential: By enhancing mGluR5 signaling, CDPPB has shown antipsychotic-like and cognitive-enhancing effects in animal models.[18][19] For example, it has been shown to facilitate the extinction of cocaine-associated contextual memories, suggesting potential applications in treating addiction.[17]

The discovery of CDPPB demonstrated that the pyrazole carboxamide scaffold is not limited to orthosteric "on/off" switches but can also function as a sophisticated "dimmer switch" for complex biological systems, opening new avenues for therapeutic intervention.

Conclusion

From the rational design of a blockbuster anti-inflammatory drug to the nuanced modulation of a complex CNS receptor, the pyrazole carboxamide core has repeatedly proven its value in medicinal chemistry. The case studies of Celecoxib, Rimonabant, various kinase inhibitors, and CDPPB collectively illustrate a remarkable journey of scientific adaptation. They demonstrate how a single chemical scaffold can be systematically tailored through synthetic chemistry and a deep understanding of biology to address vastly different therapeutic challenges. The enduring legacy and continued exploration of pyrazole carboxamides in areas from oncology to neuropharmacology underscore their status as a truly privileged and powerful tool in the quest for new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 3. Celecoxib - Wikipedia [en.wikipedia.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Rimonabant - Wikipedia [en.wikipedia.org]

- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

- 14. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders [mdpi.com]

- 19. CDPPB | mGluR5 modulator | Hello Bio [hellobio.com]

An In-Depth Technical Guide to 4-amino-1-methyl-1H-pyrazole-3-carboxamide: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 4-amino-1-methyl-1H-pyrazole-3-carboxamide, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. While not as widely documented as some of its derivatives, its core structure represents a valuable scaffold in medicinal chemistry. This guide elucidates its fundamental physical and chemical properties, outlines a plausible synthetic route based on established pyrazole chemistry, discusses its reactivity, and contextualizes its importance through the applications of structurally related compounds. The information herein is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this specific chemical entity.

Compound Identification and Core Properties

This compound (CAS RN: 3920-40-9) is a substituted pyrazole. The pyrazole ring system is a foundational five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This particular molecule is functionalized with an amino group at position 4, a carboxamide group at position 3, and a methyl group on the N1 nitrogen. These functional groups dictate its chemical behavior and physicochemical properties, making it a versatile building block for more complex molecules.[1]

References

Introduction: The Versatile 4-amino-1-methyl-1H-pyrazole-3-carboxamide Scaffold

An In-depth Technical Guide to the Mechanism of Action of 4-amino-1-methyl-1H-pyrazole-3-carboxamide Derivatives

The compound this compound is a heterocyclic molecule with the chemical formula C5H8N4O[1]. While this specific molecule serves as a foundational chemical structure, its true significance in the fields of medicinal chemistry and pharmacology lies in its role as a versatile scaffold for the development of a wide array of therapeutic agents. The pyrazole ring, a five-membered ring with two adjacent nitrogen atoms, coupled with amino and carboxamide functional groups, provides a unique three-dimensional structure that can be readily modified to interact with various biological targets[2].

The therapeutic potential of derivatives of the 1H-pyrazole-3-carboxamide core is broad, with different substitutions on the scaffold leading to compounds with distinct mechanisms of action. These derivatives have been investigated for their utility as anticancer agents, anti-inflammatory drugs, and inhibitors of various enzymes[2][3]. This guide will provide an in-depth exploration of the primary and most well-documented mechanism of action for a key class of these derivatives: the dual inhibition of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) in the context of cancer therapy, particularly Acute Myeloid Leukemia (AML). Additionally, other investigated mechanisms for different derivatives will be discussed to provide a comprehensive overview of the pharmacological landscape of this important chemical class.

Primary Mechanism of Action: Dual Inhibition of FLT3 and CDK in Acute Myeloid Leukemia

A significant body of research has focused on the design and synthesis of 1H-pyrazole-3-carboxamide derivatives as potent inhibitors of both FLT3 and CDKs for the treatment of AML.[4][5][6][7] AML is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal white blood cells that accumulate in the bone marrow and interfere with the production of normal blood cells[4].

The Role of FLT3 and CDKs in AML Pathogenesis

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[4] Mutations in the FLT3 gene, occurring in approximately 30% of AML patients, lead to constitutive activation of the kinase and its downstream signaling pathways, including RAS/MEK, PI3K/AKT/mTOR, and JAK/STAT.[4] This uncontrolled signaling drives the proliferation of leukemic cells.[4]

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are central to the regulation of the cell cycle.[4] Dysregulation of CDK activity is a hallmark of cancer, leading to unchecked cell division.[4] Therefore, the simultaneous inhibition of both FLT3 and CDKs presents a synergistic therapeutic strategy to halt the proliferation and induce apoptosis in AML cells.[4]

Molecular Interactions and Inhibition

Derivatives of 1H-pyrazole-3-carboxamide have been specifically designed to bind to the ATP-binding site of both FLT3 and CDKs.[4] The pyrazole-3-carboxamide core of these compounds typically forms conserved hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition.[4] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascades that promote cancer cell growth and survival.[4][5]

One notable example is the compound designated as 8t in a study, which demonstrated potent inhibitory activity against FLT3 and CDK2/4.[4][7] Another well-studied derivative is FN-1501, which also exhibits strong inhibition of FLT3 and various CDKs.

Quantitative Inhibitory Activity

The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.

| Compound | Target | IC50 (nM) | Reference |

| Compound 8t | FLT3 | 0.089 | [4][7] |

| CDK2 | 0.719 | [4][7] | |

| CDK4 | 0.770 | [4][7] | |

| FN-1501 | FLT3 | 2.33 | [4][7] |

| CDK2 | 1.02 | [4][7] | |

| CDK4 | 0.39 | [4] |

These data highlight the nanomolar to sub-nanomolar potency of these 1H-pyrazole-3-carboxamide derivatives against their kinase targets.

Downstream Signaling Pathway

The dual inhibition of FLT3 and CDKs by these compounds leads to the suppression of several downstream signaling pathways, ultimately resulting in cell cycle arrest and apoptosis.

Caption: Dual inhibition of FLT3 and CDK signaling pathways by 1H-pyrazole-3-carboxamide derivatives.

Other Investigated Mechanisms of Action

The versatility of the 1H-pyrazole-3-carboxamide scaffold allows for the development of derivatives with other mechanisms of action.

DNA Interaction

Certain novel 1H-pyrazole-3-carboxamide derivatives have been shown to exert their anticancer effects through direct interaction with DNA.[8] Studies have suggested a DNA minor groove binding model for these compounds.[8] For example, the compound pym-5 was found to have a high DNA-binding affinity and could induce cleavage of supercoiled plasmid DNA, indicating that DNA can be a direct target for some pyrazole derivatives.[8]

Carbonic Anhydrase Inhibition

Derivatives of pyrazole-carboxamide have also been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes.[3][9][10] By incorporating sulfonamide moieties, these compounds can selectively inhibit different CA isoforms, which has therapeutic implications for conditions such as glaucoma, epilepsy, and certain types of cancer.[9][10]

IRAK4 Inhibition

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key signaling molecule in innate immunity, and its inhibition is a target for treating inflammatory diseases.[11] A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as potent and selective IRAK4 inhibitors.[11]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of this compound derivatives against target kinases like FLT3 or CDKs, a common method is an in vitro kinase assay. The following is a generalized protocol.

Objective: To measure the IC50 value of a test compound against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., FLT3, CDK2)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, Lance™ Ultra)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well microplate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiation of Reaction: Add ATP to the wells to start the kinase reaction. Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

-

Data Acquisition: Read the plate on a microplate reader to measure the signal (e.g., luminescence, fluorescence).

-

Data Analysis:

-

The raw data is converted to percent inhibition relative to control wells (with DMSO only) and no-enzyme wells.

-

The percent inhibition is plotted against the logarithm of the test compound concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

-

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound core structure is a highly valuable scaffold in modern drug discovery. While the specific mechanism of action is entirely dependent on the chemical substitutions made to this core, a prominent and well-researched application for its derivatives is the dual inhibition of FLT3 and CDK kinases for the treatment of Acute Myeloid Leukemia. These compounds function by competitively binding to the ATP pocket of the kinases, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival. The versatility of the scaffold is further demonstrated by the development of derivatives that act as DNA interacting agents, carbonic anhydrase inhibitors, and IRAK4 inhibitors. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for a range of diseases.

References

- 1. This compound | C5H8N4O | CID 6485351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 139756-02-8 [smolecule.com]

- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]

- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors [mdpi.com]

- 10. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Structural Elucidation of Novel Pyrazole Carboxamide Analogues

Preamble: The Pyrazole Carboxamide Scaffold

In the landscape of modern medicinal chemistry, the pyrazole carboxamide motif has emerged as a "privileged scaffold." This distinction is earned due to its prevalence in a multitude of biologically active compounds, demonstrating a wide array of therapeutic effects including anti-inflammatory, anti-cancer, and antimicrobial activities.[1][2] The pyrazole ring, an aromatic diazole, provides a stable core that can be readily functionalized, while the carboxamide linkage offers a critical pharmacophore capable of forming key hydrogen bond interactions with biological targets.[3]

The journey from a promising synthetic product to a viable drug candidate is paved with certainty, and the cornerstone of this certainty is an unambiguous structural assignment. The subtle substitution patterns on the pyrazole ring or the diverse functionalities attached to the carboxamide nitrogen can drastically alter a molecule's pharmacological profile. Therefore, a rigorous, multi-faceted approach to structural elucidation is not merely an academic exercise but a fundamental requirement for advancing drug development. This guide provides a strategic, field-proven framework for researchers, scientists, and drug development professionals to confidently and accurately characterize novel pyrazole carboxamide analogues.

Section 1: The Analytical Gauntlet - A Strategic Overview

The elucidation of a novel molecular structure is a process of systematic puzzle-solving. We begin with a broad question—"What is this compound?"—and progressively refine our understanding through a series of targeted analytical experiments. The modern laboratory's power lies in its synergistic application of multiple spectroscopic and analytical techniques. For pyrazole carboxamides, no single technique provides the complete picture. Instead, we weave together data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and, when possible, X-ray Crystallography to build an unshakeable structural hypothesis.

The causality behind this multi-technique approach is rooted in the orthogonal nature of the information each method provides. HRMS provides the elemental composition. 1D NMR reveals the local electronic environment and count of ¹H and ¹³C nuclei. 2D NMR maps the connectivity between these nuclei. Finally, X-ray crystallography provides the definitive, three-dimensional arrangement of atoms in space.

Below is a visualization of the strategic workflow that forms the core of our analytical approach.

References

The Structure-Activity Relationship of 4-Amino-1-methyl-1H-pyrazole-3-carboxamide: A Technical Guide for Drug Discovery

Abstract

The 4-amino-1H-pyrazole-3-carboxamide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology. Its inherent ability to form multiple hydrogen bonds allows it to effectively mimic the hinge-binding motifs of ATP in various protein kinases. This technical guide provides an in-depth investigation into the structure-activity relationship (SAR) of derivatives based on the 4-amino-1-methyl-1H-pyrazole-3-carboxamide scaffold. We will dissect the impact of substitutions at key positions on the pyrazole ring, drawing upon established research in the development of potent and selective kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel therapeutics targeting kinases and other related enzymes.

Introduction: The Pyrazole Carboxamide Scaffold as a Kinase Inhibitor

Protein kinases are a crucial class of enzymes that regulate a majority of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. The ATP-binding site of kinases has been a primary focus for the development of small molecule inhibitors. The 4-amino-1H-pyrazole-3-carboxamide scaffold has emerged as a highly successful "hinge-binding" motif. The pyrazole nitrogen, the 4-amino group, and the carboxamide can form a conserved hydrogen bond network with the kinase hinge region, providing a stable anchor for the inhibitor.[1]

The specific scaffold of this compound offers a versatile platform for SAR exploration. The N1-methyl group provides a vector for substitution into the solvent-exposed region, the C3-carboxamide allows for interaction with the ribose-binding pocket, and the C4-amino group is critical for hinge binding and can be further functionalized to enhance potency and selectivity.

This guide will systematically explore the SAR of this scaffold by examining modifications at three key positions:

-

The N1-substituent: Modulating pharmacokinetic properties and exploring additional binding interactions.

-

The C3-carboxamide: Optimizing interactions within the ATP binding site.

-

The C4-amino group: Enhancing hinge binding and introducing vectors for further substitution.

General Synthetic Strategy

The synthesis of this compound derivatives generally follows a convergent strategy. A common approach involves the construction of a substituted pyrazole core, followed by functionalization at the desired positions.

A representative synthetic route is outlined below:

References

An In-Depth Technical Guide to the Initial Toxicity Screening of Pyrazole-Based Compounds

Foreword: The Pyrazole Scaffold - A Double-Edged Sword in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility as a pharmacophore has led to the development of numerous blockbuster drugs spanning a wide range of therapeutic areas, from anti-inflammatory agents like celecoxib to targeted cancer therapies such as ibrutinib and ruxolitinib.[1][3][4] The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its potent and selective interactions with various biological targets.[1] However, this inherent reactivity and metabolic potential also necessitate a rigorous and early assessment of toxicity. The introduction of a novel pyrazole-containing chemical entity into a drug discovery pipeline demands a well-structured, multi-tiered approach to toxicity screening to mitigate the risk of late-stage attrition and ensure patient safety.[5]

This guide provides a comprehensive framework for the initial toxicity screening of pyrazole-based compounds, grounded in scientific integrity and field-proven methodologies. It is designed to empower researchers, scientists, and drug development professionals to make informed decisions, identify potential liabilities early, and ultimately, accelerate the development of safe and effective medicines.

Chapter 1: The Foundational Tier - In Silico and Computational Toxicology

Before committing to resource-intensive in vitro and in vivo studies, a robust in silico assessment can provide invaluable predictive insights into the potential toxic liabilities of pyrazole-based compounds. This initial step allows for the early prioritization and de-selection of candidates, significantly streamlining the drug discovery process.

The Rationale for a Computational First Approach

Computational toxicology models leverage vast datasets of known toxic compounds to identify structural alerts and predict potential adverse effects. For pyrazole derivatives, this is particularly crucial for flagging potential issues related to:

-

Metabolic Activation: The pyrazole ring can be susceptible to metabolic transformations that may lead to the formation of reactive metabolites.

-

Off-Target Interactions: The diverse binding capabilities of the pyrazole scaffold can result in unintended interactions with various proteins, leading to toxicity.

-

Physicochemical Properties: Poor solubility or membrane permeability can lead to misleading in vitro results and complicate in vivo studies.

Key In Silico Assessments for Pyrazole Compounds

A comprehensive in silico evaluation should encompass the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[6][7]

| ADMET Parameter | Significance for Pyrazole Compounds | Recommended In Silico Tools |

| Absorption | Predicts oral bioavailability and potential for gastrointestinal toxicity. | SwissADME, pkCSM[6] |

| Distribution | Assesses the likelihood of crossing the blood-brain barrier and potential for CNS toxicity. | pkCSM, ADMETlab 2.0[8] |

| Metabolism | Identifies potential sites of metabolism on the pyrazole ring and predicts inhibition of cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions.[9] | SwissADME, pkCSM |

| Excretion | Predicts the primary route of elimination and potential for renal toxicity. | pkCSM |

| Toxicity | Predicts various toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. | DEREK Nexus, cardioToxCSM[5][10] |

Expert Insight: While in silico models are powerful, they are predictive tools and not a substitute for experimental data. The results should be used to guide experimental design and prioritize compounds for further testing.

Chapter 2: The In Vitro Gauntlet - Cellular and Mechanistic Assays

Following the in silico assessment, a battery of in vitro assays is essential to confirm and expand upon the predicted toxicological profile. These assays provide the first experimental evidence of a compound's potential to cause harm at the cellular level.

General Cytotoxicity: Establishing a Baseline

The initial step in in vitro testing is to determine the general cytotoxicity of the pyrazole-based compounds. This establishes a concentration range for subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cytotoxicity [11][12][13]

-

Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

-

Compound Treatment: Prepare serial dilutions of the pyrazole compounds in cell culture medium. The concentration range should be guided by the in silico predictions and typically spans from nanomolar to micromolar concentrations.[13] Add the diluted compounds to the cells and incubate for 24, 48, or 72 hours.[12][13]

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[12]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Tiered Approach to In Vitro Toxicity Screening

A logical, tiered approach to in vitro toxicity screening ensures a comprehensive yet efficient evaluation.

Caption: Tiered workflow for in vitro toxicity screening of pyrazole compounds.

Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity assays are critical for identifying compounds that can cause genetic mutations or chromosomal damage, which are often precursors to carcinogenicity.

-

Bacterial Reverse Mutation Assay (Ames Test): This assay uses strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.[14] A positive result indicates that the compound is a mutagen.

-

In Vitro Micronucleus Test: This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects in mammalian cells.[15][16][17] An increase in the frequency of micronucleated cells indicates genotoxic potential.[18]

Organ-Specific Toxicity: A Focus on Key Target Organs

-

Hepatotoxicity: The liver is a primary site of drug metabolism and is therefore susceptible to toxicity. Pyrazole itself has been shown to induce oxidative liver damage in some contexts.[19] Assays using primary hepatocytes or hepatoma cell lines (e.g., HepG2) can assess endpoints such as cell viability, enzyme leakage (ALT, AST), and mitochondrial dysfunction.[20]

-

Cardiotoxicity: Drug-induced cardiotoxicity is a major cause of drug withdrawal.[5][10] Key in vitro assays include:

-

hERG Channel Assay: Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal arrhythmias.[21]

-

Human iPSC-Derived Cardiomyocyte Assays: These cells provide a more physiologically relevant model to assess effects on contractility, electrophysiology, and viability.[21][22]

-

Chapter 3: The In Vivo Confirmation - Animal Studies and Regulatory Considerations

In vivo studies are the final step in the initial toxicity screening process, providing data on the compound's effects in a whole organism. These studies are conducted in compliance with Good Laboratory Practices (GLP) and are essential for regulatory submissions.[23]

Acute Toxicity Studies

Acute toxicity studies are designed to determine the short-term adverse effects of a single high dose of a compound. These studies are typically conducted in two rodent species (e.g., rats and mice) and help to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[24][25]

Repeat-Dose Toxicity Studies

Repeat-dose toxicity studies involve the administration of the compound for a longer duration, typically 14 or 28 days, to assess the cumulative effects of the drug.[24] These studies provide crucial information on:

-

Target organ toxicity

-

Dose-response relationships

-

Reversibility of toxic effects

Experimental Protocol: 28-Day Repeat-Dose Toxicity Study in Rats

-

Animal Selection and Acclimation: Use healthy, young adult rats of a single strain. Acclimate the animals to the laboratory conditions for at least one week prior to the study.

-

Dose Formulation and Administration: Prepare the pyrazole compound in a suitable vehicle. The route of administration should be the same as the intended clinical route. Administer the compound daily for 28 days.

-

Clinical Observations: Conduct daily clinical observations for signs of toxicity, including changes in appearance, behavior, and body weight.

-

Clinical Pathology: Collect blood and urine samples at the end of the study for hematology, clinical chemistry, and urinalysis.

-

Gross Pathology and Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect and preserve all major organs for histopathological examination.

Regulatory Context and Guidelines

The design and execution of preclinical toxicity studies are governed by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[25] Adherence to these guidelines is crucial for the acceptance of data by regulatory agencies like the FDA.[23][26]

Caption: Simplified regulatory pathway for preclinical toxicity testing.

Conclusion: A Proactive Approach to Safety

The initial toxicity screening of pyrazole-based compounds is a critical and indispensable phase of drug discovery. By adopting a systematic, multi-tiered approach that integrates in silico, in vitro, and in vivo methodologies, researchers can identify and mitigate potential toxicological liabilities early in the development process. This proactive stance not only de-risks the drug discovery pipeline but also upholds the highest standards of scientific integrity and patient safety. The insights gained from a thorough initial toxicity screen are fundamental to the successful translation of a promising pyrazole-based compound from a laboratory curiosity to a life-saving therapeutic.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. cardioToxCSM: A Web Server for Predicting Cardiotoxicity of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Genotoxicity of heterocyclic PAHs in the micronucleus assay with the fish liver cell line RTL-W1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Genotoxicity of Heterocyclic PAHs in the Micronucleus Assay with the Fish Liver Cell Line RTL-W1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genotoxic effects of heterocyclic aromatic amines in human derived hepatoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Cardiotoxicity screening: a review of rapid-throughput in vitro approaches | Semantic Scholar [semanticscholar.org]

- 22. miltenyibiotec.com [miltenyibiotec.com]

- 23. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 24. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 25. pacificbiolabs.com [pacificbiolabs.com]

- 26. fda.gov [fda.gov]

Methodological & Application

Application Note & Protocol: Biochemical Assay for the Characterization of 4-amino-1-methyl-1H-pyrazole-3-carboxamide

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Compounds featuring an aminopyrazole carboxamide core have demonstrated potent inhibitory activity against a range of kinase families, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3β (GSK-3β), and various receptor tyrosine kinases such as AXL and FLT3.[3][4][5][6] The subject of this guide, 4-amino-1-methyl-1H-pyrazole-3-carboxamide, belongs to this chemical class, suggesting its potential as a modulator of kinase activity.

This document provides a comprehensive, adaptable protocol for the biochemical characterization of this compound. Given that the specific kinase targets for this compound are not yet widely established, we present a robust and universal assay platform, the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, making it suitable for virtually any kinase-substrate pair.[7][8] The principles and steps outlined here will enable researchers to determine the inhibitory potential (e.g., IC₅₀ value) of the compound against a kinase of interest and can be broadly applied for primary screening, selectivity profiling, and mechanism-of-action studies.

Scientific Rationale: Why ADP-Glo™?

Kinase activity is fundamentally defined by the transfer of a phosphate group from ATP to a substrate, generating ADP as a universal byproduct. The ADP-Glo™ assay quantifies this activity by measuring the amount of ADP produced.[9] The assay is performed in two steps:

-

Kinase Reaction Termination & ATP Depletion: Upon completion of the kinase reaction, the ADP-Glo™ Reagent is added. This reagent simultaneously stops the enzymatic reaction and depletes the remaining, unconsumed ATP. This step is crucial because the high background from residual ATP would otherwise overwhelm the signal from the newly generated ADP.

-

ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP then fuels a luciferase/luciferin reaction, producing a light signal that is directly proportional to the initial kinase activity.[8][10]

This platform is highly sensitive, compatible with a wide range of ATP concentrations (up to 1mM), and exhibits a stable luminescent signal, making it ideal for high-throughput screening and detailed inhibitor characterization.[7][11]

Potential Kinase Targets for Pyrazole-Based Scaffolds

Literature analysis of structurally similar aminopyrazole carboxamide compounds suggests several potential kinase families that could be targeted by this compound. Researchers may consider beginning their investigation with kinases from these families.

-

Cyclin-Dependent Kinases (CDKs): The pyrazole core is a well-established scaffold for CDK inhibitors, particularly CDK2.[1][12][13] Dysregulation of CDKs is a hallmark of cancer, making them a key therapeutic target.[4]

-

Receptor Tyrosine Kinases (RTKs):

-

AXL: Fused-pyrazolone carboxamide derivatives have been identified as potent and selective AXL inhibitors, a promising target in oncology due to its role in tumor growth and metastasis.[3][14][15][16]

-

FGFR: Aminopyrazole-based inhibitors have been developed to target both wild-type and mutant forms of Fibroblast Growth Factor Receptors.[17]

-

FLT3: 1H-pyrazole-3-carboxamide derivatives have shown potent, nanomolar inhibition of Fms-like Tyrosine Kinase 3, a target in acute myeloid leukemia (AML).[6][18][19]

-

-

Glycogen Synthase Kinase 3 (GSK-3): Pyrazole and pyrazolopyrimidine derivatives have been developed as inhibitors of GSK-3, a kinase implicated in a variety of diseases including neurodegenerative disorders and cancer.[5][20][21][22]

-

Bruton's Tyrosine Kinase (BTK): Aminopyrazole carboxamides have been successfully developed as both irreversible and reversible covalent inhibitors of BTK, a key target in B-cell malignancies.[23][24]

PART 1: Assay Development & Optimization

Before determining the inhibitory activity of the test compound, the kinase assay must be optimized to ensure a robust and reproducible signal. The primary goals are to determine the optimal kinase concentration and reaction time.

Workflow for Assay Optimization

Caption: Workflow for optimizing kinase concentration and reaction time.

Detailed Protocol: Kinase Titration

Objective: To determine the enzyme concentration that yields approximately 80% of the maximum signal (EC₈₀) at a fixed, saturating ATP concentration. This ensures the assay is sensitive to inhibition.

-

Prepare Kinase Dilutions: In a 384-well white assay plate, perform a 12-point, 2-fold serial dilution of the kinase in kinase reaction buffer. The final volume in each well should be 2.5 µL.

-

Prepare ATP/Substrate Mix: Prepare a solution containing the kinase substrate and ATP in kinase reaction buffer. The final concentration after addition to the wells should be the Kₘ for the substrate (or a concentration recommended by the manufacturer) and a high concentration of ATP (e.g., 1 mM).

-

Initiate Reaction: Add 2.5 µL of the ATP/Substrate mix to each well containing the kinase dilutions.

-

Incubate: Cover the plate and incubate at room temperature for a set time (e.g., 60 minutes).

-

Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Develop Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

-

Measure Luminescence: Read the plate on a luminometer.

-

Analyze: Plot the Relative Luminescence Units (RLU) against the kinase concentration and determine the EC₈₀ value. This is the kinase concentration you will use for the inhibitor assay.

PART 2: Inhibitor Potency (IC₅₀) Determination

With the optimized kinase concentration and reaction time, you can now determine the potency of this compound. The goal is to generate a dose-response curve and calculate the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.

Workflow for IC₅₀ Determination

Caption: Workflow for determining compound IC₅₀ value.

Detailed Protocol: IC₅₀ Assay

| Reagent/Component | Stock Concentration | Volume per Well (µL) | Final Concentration |

| Step 1: Compound Addition | |||

| 2X Test Compound / Control | Varies | 2.5 | 1X |

| Step 2: Kinase Addition | |||

| 2X Kinase (EC₈₀) | Varies | 2.5 | 1X |

| Step 3: Reaction Initiation | |||

| 1X ATP/Substrate Mix | Varies | 5.0 | 1X (at ATP Kₘ) |

| Total Kinase Reaction Volume | 10.0 | ||

| Step 4: Termination | |||

| ADP-Glo™ Reagent | 1X | 10.0 | |

| Step 5: Detection | |||

| Kinase Detection Reagent | 1X | 20.0 | |

| Total Detection Volume | 40.0 |

Methodology:

-